molecular formula C10H17N3 B11782336 2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine

2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine

Cat. No.: B11782336
M. Wt: 179.26 g/mol
InChI Key: ILFHWENWZLKAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine is a chemical compound with the molecular formula C₁₀H₁₇N₃ It is a cyclopropane derivative with a pyrazole ring substituted at the fourth position by a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps include:

    Bulk Synthesis of Pyrazole Intermediates: Large-scale synthesis of pyrazole intermediates using batch reactors.

    Continuous Flow Alkylation: Continuous flow processes for the alkylation step to ensure consistent product quality.

    Cyclopropanation in Flow Reactors: Utilizing flow reactors for the cyclopropanation step to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a pyrazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(1-butylpyrazol-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H17N3/c1-2-3-4-13-7-8(6-12-13)9-5-10(9)11/h6-7,9-10H,2-5,11H2,1H3

InChI Key

ILFHWENWZLKAJL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C=N1)C2CC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.